Kethoxal - 27762-78-3

Kethoxal

Catalog Number: EVT-271742
CAS Number: 27762-78-3
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1,1-dihydroxy-3-ethoxy-2-butanone is a butanone derivative having two hydroxy substituents at the 1-position and an ethoxy substituent at the 3-position. It has a role as an antiinfective agent. It is a butanone and an aldehyde hydrate.
Kethoxal is an agent that reacts with guanine to create a covalent adduct. In vivo, Kethoxal reacts with 30S ribosomal subunits yielding inactive ribosomes.
Classification

Kethoxal is classified as a dicarbonyl compound, which is characterized by the presence of two carbonyl groups. Its unique structure allows it to selectively react with nucleic acids, particularly guanine residues in single-stranded RNA and DNA, under mild conditions . This selectivity is crucial for its use in various biochemical assays aimed at understanding nucleic acid interactions and structures.

Synthesis Analysis

The synthesis of kethoxal and its derivatives, such as azido-kethoxal, involves several steps that utilize common organic reagents. Here are the key methods:

  1. Synthesis of Azido-Kethoxal:
    • Step 1: Combine sodium hydride with 2-azidoethanol in tetrahydrofuran (THF) to generate a first intermediate.
    • Step 2: Add ethyl 2-bromopropionate to this mixture, allowing it to react under a nitrogen atmosphere at room temperature.
    • Step 3: The reaction is quenched with water, followed by the addition of lithium hydroxide to facilitate further reactions.
    • Step 4: The product is washed, isolated, and dried to yield 2-(2-azidoethoxy)propanoic acid, which can then be converted into azido-kethoxal through additional chemical transformations .

This synthetic route highlights the importance of controlling reaction conditions such as temperature and atmosphere to ensure high yields and purity of the final product.

Molecular Structure Analysis

Kethoxal's molecular structure features a dicarbonyl group with an ethoxy substituent. Its chemical formula is C5H10O3C_5H_{10}O_3, and it has a molecular weight of approximately 130.14 g/mol. The compound's structure can be represented as follows:

Structure C C C O C OH O O C2H5\text{Structure }\text{C C C O C OH O }-\text{O C2H5}

Structural Characteristics

  • Functional Groups: Kethoxal contains hydroxyl (-OH) groups and an ethoxy (-O-C2H5) group, which contribute to its reactivity.
  • Reactivity Sites: The carbonyl groups are reactive towards nucleophiles, particularly guanine bases in nucleic acids, facilitating the formation of stable adducts .
Chemical Reactions Analysis

Kethoxal participates in several significant chemical reactions, primarily involving nucleic acids:

  1. Reaction with Guanine:
    • Kethoxal reacts selectively with guanine residues in single-stranded RNA and DNA. This reaction occurs at the N1 and N2 positions of guanine, leading to the formation of a covalent adduct that can stabilize RNA structures during analysis .
  2. Formation of Hemiacetal Adducts:
    • Kethoxal can also react with inosine to form unstable hemiacetal adducts under specific conditions. This reaction highlights its versatility in interacting with various nucleobases .

Reaction Conditions

  • The reactions typically occur under mild physiological conditions (pH around 7) and can be completed within minutes, making kethoxal a rapid labeling agent for nucleic acids .
Mechanism of Action

The mechanism by which kethoxal interacts with nucleic acids involves several steps:

  1. Nucleophilic Attack:
    • The nitrogen atoms in guanine act as nucleophiles that attack the electrophilic carbonyl carbon in kethoxal.
  2. Adduct Formation:
    • This interaction leads to the formation of a stable covalent adduct between kethoxal and guanine, which is crucial for subsequent structural studies of RNA and DNA .
  3. Reversibility:
    • The binding of kethoxal to nucleic acids is reversible under certain conditions, allowing researchers to recover unmodified RNA or DNA after analysis .
Physical and Chemical Properties Analysis

Kethoxal possesses distinct physical and chemical properties that contribute to its functionality:

  • Appearance: Kethoxal is typically a colorless liquid or solid depending on its formulation.
  • Solubility: It is soluble in water and organic solvents like ethanol due to its polar functional groups.
  • Boiling Point: The boiling point of kethoxal is around 160 °C.
  • Reactivity: As a dicarbonyl compound, it exhibits high reactivity towards nucleophiles, particularly amines and alcohols.

These properties make kethoxal suitable for various applications in biochemical assays.

Applications

Kethoxal has diverse applications in scientific research:

  1. Nucleic Acid Structure Probing:
    • It is used extensively for probing RNA secondary structures by selectively labeling guanine residues . This application aids in understanding RNA folding and function.
  2. Single-Stranded DNA Sequencing:
    • Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) utilizes kethoxal's reactivity to capture ssDNA generated during transcription processes. This method allows researchers to map transcriptionally active regions within genomes rapidly .
  3. Transcription Dynamics Studies:
    • By labeling ssDNA produced during transcription, kethoxal facilitates studies on transcription dynamics under various cellular conditions, providing insights into gene regulation mechanisms .
  4. Bioorthogonal Chemistry:
    • The azido derivative of kethoxal can be modified further using bioorthogonal chemistry techniques for applications such as targeted drug delivery or imaging in live cells .
Mechanistic Biochemistry of Kethoxal-Guanine Interactions

Covalent Adduct Formation with Guanosine in Nucleic Acids

Kethoxal (3-ethoxy-1,1-dihydroxy-2-butanone) forms distinctive covalent adducts with guanosine residues in nucleic acids through an irreversible reaction mechanism. This dicarbonyl electrophile specifically targets the exocyclic amines (N1 and N2 positions) of guanine bases in DNA and RNA, forming a stable five-membered heterocyclic ring structure. The reaction initiates through nucleophilic attack by the N1 nitrogen atom on kethoxal's carbonyl carbon, followed by secondary condensation with the N2 amino group. This sequential mechanism results in a bicyclic adduct that significantly alters the guanine base's geometry and hydrogen-bonding capacity [4] [7].

The specificity for guanine arises from its unique nucleophilicity profile among nucleic acid bases. Adenine possesses a sterically hindered N1 position (involved in Watson-Crick pairing) and a less nucleophilic exocyclic amine at C6. Cytosine has moderate nucleophilicity at N3, but this position is often protonated at physiological pH, reducing reactivity. Uracil/thymine lacks strongly nucleophilic sites suitable for kethoxal adduction. Mass spectrometry studies of modified oligonucleotides reveal that kethoxal adds +158 Da to affected guanosine residues, providing a distinctive signature for detection [5] [6].

Table 1: Molecular Characteristics of Kethoxal-Guanine Adduct Formation

Adduct PropertyStructural FeatureFunctional Consequence
Reaction SitesN1 and N2 of guanineLoss of Watson-Crick pairing capability
Bond FormationTwo covalent bonds (C-N linkages)Irreversible modification under physiological conditions
Ring StructureBicyclic 1,3-diazacyclohexanePlanarity disruption and steric bulk addition
Mass Shift+158 Da per modificationDetectable by mass spectrometry
Charge AlterationNeutralization of N1 positive charge potentialAltered electronic properties and protein recognition

The kinetics of adduct formation follow second-order reaction dynamics, with rate constants ranging from 10-100 M⁻¹s⁻¹ depending on temperature, pH, and local nucleic acid environment. Optimal modification occurs at physiological pH (7.0-7.5), where the guanine N1 exists in deprotonated form, enhancing nucleophilicity. Nuclear magnetic resonance (NMR) analysis reveals that adduct formation induces significant base stacking perturbations and causes local backbone distortions of approximately 15-25° in RNA helices [5] [8]. This structural disruption underpins kethoxal's utility in probing nucleic acid architecture and function.

Selectivity for Single-Stranded vs. Double-Stranded Nucleic Acid Conformations

Kethoxal exhibits marked preferential reactivity toward guanine residues in single-stranded nucleic acids compared to those engaged in double-stranded conformations. This selectivity arises because base-pairing sequesters the N1 and N2 positions of guanine within the Watson-Crick interface, sterically blocking kethoxal access. The discrimination ratio between single-stranded and double-stranded regions typically exceeds 20-fold, making kethoxal an exceptional probe for identifying unstructured regions in nucleic acids [2] [7].

Comparative studies employing model RNA systems demonstrate that paired guanines in duplex regions exhibit less than 5% modification efficiency relative to unpaired guanines under identical reaction conditions. This profound differential reactivity has been exploited to map secondary structure elements in diverse RNA systems, including ribosomal RNA, riboswitches, and viral packaging signals. For example, in the E. coli thiamine pyrophosphate (TPP) riboswitch, kethoxal modification patterns precisely identified ligand-induced folding changes by revealing nucleotides transitioning from unstructured to base-paired states upon thiamine binding [1] [4].

Table 2: Conformational Selectivity of Kethoxal Reactivity

Structural ContextRelative ReactivityProtective FactorsFunctional Implications
Single-stranded regions100% (reference)NoneIdentifies loops, bulges, and linker regions
Double-stranded regions<5%Base-pairing and stackingMaps helical elements and protected interfaces
G-quadruplexesVariable (external loops > tetrads)Tetrad hydrogen bondingProbes G4 accessibility and stability
Protein-bound regions10-30%Steric occlusion and dynamicsFootprints protein-RNA interfaces
Tertiary interaction sites15-50%Partial protectionReveals long-range contacts and packing interfaces

The quantitative assessment of kethoxal reactivity provides insights beyond simple secondary structure mapping. Reactivity values normalized between 0 (fully protected) and 1 (maximally reactive) correlate with nucleotide flexibility and solvent accessibility. In ribosomal RNA structural studies, kethoxal reactivity patterns accurately identified functionally critical regions, including the tRNA binding interface in 16S rRNA. When kethoxal modified specific guanine residues (G693, G794, and G926) within the 30S subunit decoding center, ribosomal function was completely abolished due to disrupted tRNA accommodation [4]. This demonstrated the biological significance of the structural features revealed by kethoxal modification.

Kethoxal's conformation-dependent reactivity extends to non-canonical nucleic acid structures. In G-quadruplexes, guanines involved in G-tetrad formation are protected from modification, whereas those in loops remain reactive. This differential reactivity has been exploited to distinguish G-quadruplex folding topologies and to monitor their structural transitions in response to ligands or environmental changes [2] [6].

Reversibility of Kethoxal-Guanine Adducts and Implications for RNA Recovery

The kethoxal-guanine adduct exhibits conditional reversibility, enabling applications requiring RNA recovery or transient modification. Adduct reversal occurs through hydrolytic cleavage under alkaline conditions (pH >8.5) or at elevated temperatures (>70°C), with kinetics influenced by buffer composition and adduct microenvironment. The reversal mechanism involves retro-aldol decomposition of the heterocyclic ring structure, regenerating intact guanine and kethoxal decomposition products [2] [6].

This reversibility has been strategically exploited in next-generation sequencing methodologies. The Keth-seq protocol utilizes this property to create background controls by reversing modifications before reverse transcription. After N3-kethoxal modification of cellular RNA, excess guanine or heating to 95°C reverses the adducts, generating "reversal control" libraries that distinguish true modification sites from reverse transcription artifacts. This approach significantly enhances signal-to-noise ratios in RNA structural profiling experiments [2] [10].

Table 3: Conditions and Applications of Kethoxal Adduct Reversal

Reversal ConditionTime RequiredEfficiency (%)Primary Applications
Alkaline buffer (pH 9.0, 25°C)8-12 hours80-90%Gentle recovery of precious samples
Elevated temperature (65°C)1-2 hours85-95%Standard experimental workflows
Thermal denaturation (95°C)5-10 minutes>98%High-throughput sequencing controls
Guanine competition (37°C)4-8 hours70-80%Cellular compatibility
Borate stabilizationN/A (inhibition)<5%Preservation of modification signatures

For experimental workflows requiring adduct preservation during downstream processing, borate buffers (50-100 mM, pH 7.0) effectively stabilize kethoxal-guanine adducts by forming ternary complexes with the cis-diol groups of the heterocyclic ring. This stabilization allows multi-step biochemical procedures including affinity purification, nuclease digestion, and electrophoretic separation without significant adduct loss [2] [7].

The controlled reversibility enables innovative applications in functional genomics. Reversible adduct formation permits temporal control in structural studies, where "snapshot" modification can be followed by comprehensive analysis after reversal. Furthermore, the ability to reverse modifications after enrichment steps allows for the recovery of nucleic acids in their native state for functional validation experiments. In KARR-seq (Kethoxal-Assisted RNA-RNA interaction sequencing), reversibility facilitates the generation of high-quality sequencing libraries after proximity-dependent RNA capture, enabling genome-wide mapping of higher-order RNA structures and intermolecular RNA interactions without persistent sequence artifacts [6] [10].

Properties

CAS Number

27762-78-3

Product Name

Kethoxal

IUPAC Name

3-ethoxy-1,1-dihydroxybutan-2-one

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C6H12O4/c1-3-10-4(2)5(7)6(8)9/h4,6,8-9H,3H2,1-2H3

InChI Key

YRCRRHNVYVFNTM-UHFFFAOYSA-N

SMILES

CCOC(C)C(=O)C(O)O

Solubility

Soluble in DMSO

Synonyms

3-ethoxy-2-oxobutyraldehyde
kethocal
kethoxal

Canonical SMILES

CCOC(C)C(=O)C(O)O

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